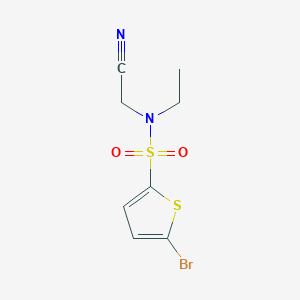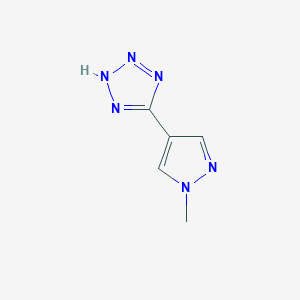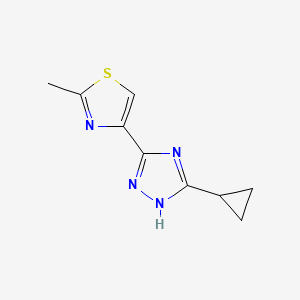![molecular formula C13H18N2O5S B7589653 2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid, commonly known as CMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CMS is a synthetic compound that belongs to the class of sulfonylureas and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The exact mechanism of action of CMS is not fully understood. However, it is believed to work by activating the ATP-sensitive potassium channels (KATP) in the pancreatic beta cells, leading to an increase in insulin secretion. CMS has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Activation of the AMPK pathway results in the inhibition of gluconeogenesis and the stimulation of glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
CMS has been shown to have several biochemical and physiological effects. It has been reported to increase insulin sensitivity, reduce blood glucose levels, and improve lipid metabolism. CMS has also been found to reduce inflammation and oxidative stress in various tissues. In addition, CMS has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
CMS has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. CMS is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, CMS has some limitations for lab experiments. It is relatively expensive compared to other compounds used in medical research. In addition, the exact mechanism of action of CMS is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the research on CMS. One potential area of research is the development of more potent and selective analogs of CMS. Another area of research is the investigation of the potential applications of CMS in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, the development of novel drug delivery systems for CMS could improve its efficacy and reduce its side effects. Finally, the investigation of the long-term effects of CMS on human health is an important area of research that requires further investigation.
Conclusion:
In conclusion, CMS is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. CMS has been shown to have antidiabetic, anti-inflammatory, and anticancer properties. It works by activating the KATP channels and the AMPK pathway, leading to an increase in insulin secretion and the inhibition of gluconeogenesis. CMS has several advantages for lab experiments, but it also has some limitations. The future directions for the research on CMS include the development of more potent analogs, investigation of potential applications in other diseases, and the investigation of long-term effects on human health.
Synthesemethoden
The synthesis of CMS involves the reaction between 4-carbamoylbenzenesulfonyl chloride and 3-methyl-2-butanol in the presence of a base such as triethylamine. The reaction results in the formation of CMS as a white crystalline solid. The purity of CMS can be improved by recrystallization from a suitable solvent. The synthesis of CMS is a straightforward process and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
CMS has been extensively studied for its potential applications in medical research. It has been reported to have antidiabetic, anti-inflammatory, and anticancer properties. CMS has been shown to increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. It has also been found to reduce inflammation and oxidative stress in various tissues, including the liver, kidney, and brain. In addition, CMS has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
2-[[(4-carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-8(2)11(13(17)18)7-15-21(19,20)10-5-3-9(4-6-10)12(14)16/h3-6,8,11,15H,7H2,1-2H3,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVSFQIZBUBJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)
![2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7589601.png)
![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7589606.png)
![2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7589614.png)

![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)

![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)